4-(1H-benzo[d]imidazol-2-yl)cyclohexanol
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Overview
Description
4-(1H-benzo[d]imidazol-2-yl)cyclohexanol is a compound that features a benzimidazole moiety fused to a cyclohexanol ring. Benzimidazole derivatives are known for their diverse pharmacological activities, including antiviral, antitumor, and antimicrobial properties . The cyclohexanol component adds to the compound’s structural complexity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-benzo[d]imidazol-2-yl)cyclohexanol typically involves the reaction of o-phenylenediamine with cyclohexanone under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring. The reaction conditions often include the use of polyphosphoric acid (PPA) as a dehydrating agent and heating at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(1H-benzo[d]imidazol-2-yl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexanol ring can be oxidized to form a ketone.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Cyclohexanone derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Nitro and halogenated benzimidazole derivatives.
Scientific Research Applications
4-(1H-benzo[d]imidazol-2-yl)cyclohexanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its antitumor activity and potential use in drug development.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(1H-benzo[d]imidazol-2-yl)cyclohexanol involves its interaction with various molecular targets. The benzimidazole moiety is known to inhibit enzymes such as protein kinases and topoisomerases, which are involved in cell proliferation and DNA replication. This inhibition can lead to antitumor and antimicrobial effects. Additionally, the compound may interact with cellular receptors and signaling pathways, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-Benzoimidazol-2-YL)-aniline
- 4-(1H-Benzoimidazol-2-YL)-benzaldehyde
- 4-(1H-Benzoimidazol-2-YL)-sulfanylbenzaldehyde
Uniqueness
4-(1H-benzo[d]imidazol-2-yl)cyclohexanol is unique due to the presence of the cyclohexanol ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzimidazole derivatives, potentially enhancing its pharmacological activity and making it a valuable compound for further research .
Properties
Molecular Formula |
C13H16N2O |
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Molecular Weight |
216.28 g/mol |
IUPAC Name |
4-(1H-benzimidazol-2-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C13H16N2O/c16-10-7-5-9(6-8-10)13-14-11-3-1-2-4-12(11)15-13/h1-4,9-10,16H,5-8H2,(H,14,15) |
InChI Key |
OWFYZIYACNGJQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C2=NC3=CC=CC=C3N2)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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